2-Amino-2-(3,5-dimethylphenyl)ethanol

Description

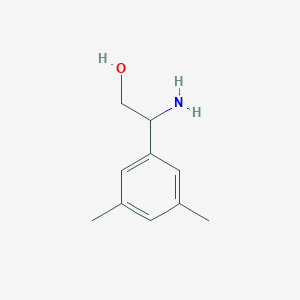

2-Amino-2-(3,5-dimethylphenyl)ethanol is a chiral β-amino alcohol characterized by a phenyl ring substituted with methyl groups at the 3- and 5-positions, an amino group, and a hydroxyl group attached to the adjacent carbon. This compound is synthesized via the catalytic hydrogenation of 2-azido-2-(3,5-dimethylphenyl)ethanol using palladium on carbon (Pd/C) under hydrogen gas, yielding an orange solid . Its structure combines aromatic hydrophobicity (due to the 3,5-dimethylphenyl group) with polar functional groups (amino and hydroxyl), making it relevant in asymmetric catalysis and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

2-amino-2-(3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFVOURVLDLEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CO)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dimethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-2-(3,5-dimethylphenyl)ethanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) in ethanol (EtOH) solvent . Another method involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane followed by reduction of the resulting nitroalkene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 2-Amino-2-(3,5-dimethylphenyl)acetone.

Reduction: Formation of 2-Amino-2-(3,5-dimethylphenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-2-(3,5-dimethylphenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Table 1: PET-Inhibiting Activity of Selected Carboxamides

| Substituent Position & Type | IC₅₀ (µM) | Key Properties |

|---|---|---|

| 3,5-Dimethylphenyl | 10 | High lipophilicity, electron-donating |

| 3,5-Difluorophenyl | 10 | Moderate lipophilicity, electron-withdrawing |

| 2,5-Dimethylphenyl | 10 | Steric hindrance reduces membrane penetration |

Crystallographic and Conformational Differences

Solid-State Geometry

Crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides reveal that the 3,5-dimethylphenyl derivative adopts a unique packing arrangement with two molecules per asymmetric unit, unlike mono-substituted analogs (e.g., 3-chlorophenyl). The methyl groups induce torsional flexibility, resulting in a dihedral angle of 69.5° between aromatic rings in benzamide derivatives, compared to 41.8° in 2-methyl-N-(phenyl)benzamide. This flexibility may influence solubility and intermolecular interactions .

Chiral Stationary Phases

Tris-(3,5-dimethylphenyl) carbamoyl derivatives are widely used in chiral chromatography due to their enantioselectivity. For example, cellulose tris-(3,5-dimethylphenylcarbamate) (ChiralPak IB-3) demonstrates a retention factor (k) of 10.64 for certain analytes, outperforming dinitrobenzamido phases (k = 4.22). The methyl groups enhance π-π interactions and steric discrimination, critical for resolving enantiomers .

Electronic and Steric Modifications in Analogues

Chlorinated and Methoxylated Derivatives

lists structurally similar compounds such as:

- (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol: Methoxy groups enhance hydrogen-bonding capacity but reduce lipophilicity, altering pharmacokinetic profiles .

Table 2: Key Properties of Structural Analogues

| Compound | Substituent Effects | Potential Applications |

|---|---|---|

| This compound | Electron-donating, lipophilic | Catalysis, PET inhibition |

| 2-Amino-2-(3,5-dichlorophenyl)ethanol | Electron-withdrawing, polar | Antimicrobial agents |

| (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol | Hydrogen-bonding, polar | Chiral synthesis |

Biological Activity

2-Amino-2-(3,5-dimethylphenyl)ethanol is an organic compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound features an amino group and a hydroxyl group attached to a phenyl ring that is substituted with two methyl groups at the 3 and 5 positions. This unique substitution pattern influences its chemical reactivity and biological activity, making it a subject of interest in various fields of research.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . The compound interacts with various biomolecules, which may modulate enzyme activities and influence physiological responses. However, specific mechanisms of action remain to be elucidated. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although detailed investigations are necessary to quantify its efficacy against specific pathogens .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory effects . Its structural characteristics allow it to potentially interact with inflammatory pathways in biological systems. Further studies are required to clarify the specific pathways involved and to establish the compound's therapeutic potential in inflammatory diseases .

Case Studies

- Antiproliferative Activity : In related studies on structurally similar compounds, antiproliferative activity was correlated with the inhibition of tubulin polymerization. For instance, compounds with similar phenyl substitutions demonstrated significant activity against cancer cell lines such as HeLa and A549, suggesting that this compound may also possess similar properties .

- Cell Cycle Arrest : Related compounds have shown the ability to induce G2/M phase arrest in cancer cells, leading to apoptosis via mitochondrial pathways. This suggests that this compound could potentially share these mechanisms, warranting further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of this compound. The presence of methyl groups at the 3 and 5 positions introduces steric hindrance and electronic effects that may enhance its interaction with biological targets compared to other analogs .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.45 | HeLa | Inhibition of tubulin polymerization |

| Compound B | >10 | MDA-MB-231 | Induction of apoptosis |

| This compound | TBD | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.